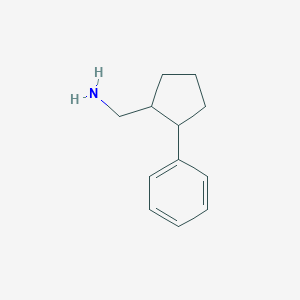

(2-Phenylcyclopentyl)methanamine

Vue d'ensemble

Description

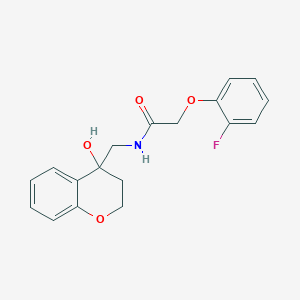

“(2-Phenylcyclopentyl)methanamine” is a chemical compound used in scientific research. It is available for pharmaceutical testing . The compound is also known as “(2-phenylcyclopentyl)methanamine HCl” and has a molecular weight of 211.73 .

Molecular Structure Analysis

The molecular formula of “(2-Phenylcyclopentyl)methanamine” is C12H17N . This indicates that the compound consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Applications De Recherche Scientifique

Catalytic and Synthetic Applications

(2-Phenylcyclopentyl)methanamine, due to its structural characteristics, finds applications in catalytic processes and the synthesis of complex molecules. For instance, its derivatives, such as phenyl-substituted methanamines, are pivotal in the synthesis of unsymmetrical pincer palladacycles, which have shown good activity and selectivity in catalytic applications (Roffe, Walsh, 2018). These palladacycles are instrumental in various organic transformations, highlighting the versatility of phenylcyclopentyl methanamine derivatives in catalysis.

Biological Activity and Medicinal Chemistry

In medicinal chemistry, the structural motif of (2-Phenylcyclopentyl)methanamine is explored for its potential biological activities. For example, derivatives of this compound have been investigated for their biological activities, including the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, which are studied for their broad spectrum of biological activity (Aghekyan et al., 2013). This underlines the potential of (2-Phenylcyclopentyl)methanamine and its derivatives in the development of new therapeutic agents.

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, (2-Phenylcyclopentyl)methanamine derivatives serve as ligands in the formation of metal complexes with potential for various applications. For example, palladium(II) and platinum(II) complexes based on Schiff bases from phenylmethanamine derivatives have been synthesized and characterized, with investigations into their X-ray structures and anticancer activities (Mbugua et al., 2020). These complexes exhibit interesting properties such as DNA-binding affinity and selective toxicity towards cancerous cell lines, showcasing the utility of (2-Phenylcyclopentyl)methanamine derivatives in the design of coordination compounds with biological relevance.

Safety And Hazards

“(2-Phenylcyclopentyl)methanamine” is classified under GHS05 and GHS07 hazard pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

(2-phenylcyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJAXIVPJQBLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylcyclopentyl)methanamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

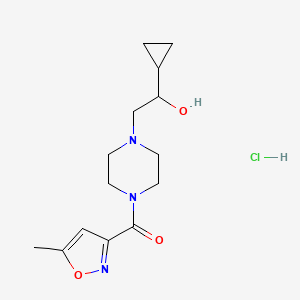

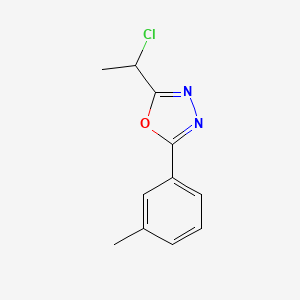

![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)

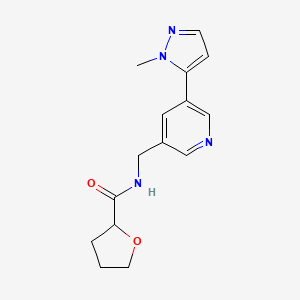

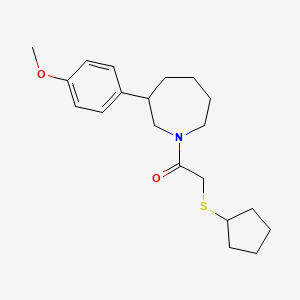

![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)

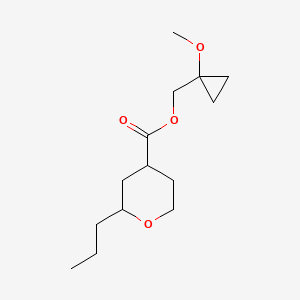

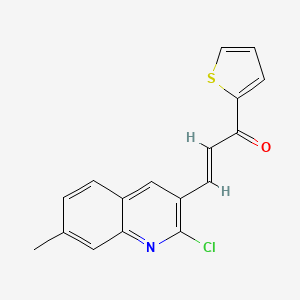

![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)

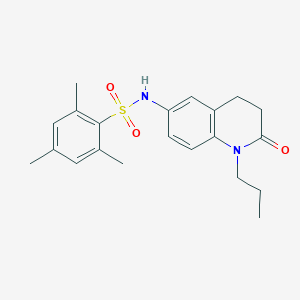

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)